molecular formula C8H6N2O2S B1341776 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid CAS No. 656226-63-0

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Cat. No. B1341776
CAS RN: 656226-63-0
M. Wt: 194.21 g/mol
InChI Key: FMXYBKOCJXQJOV-UHFFFAOYSA-N
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Description

“5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” is an organic molecule that contains a pyrazole and a thiophene ring . Pyrazole is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom.


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A hydrazone ligand containing the thiophene moiety has been prepared via condensation of thiophene-2-carbohydrazide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” is characterized by a pyrazole ring attached to a thiophene ring. The InChI code for this compound is 1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-5H,(H,9,10)(H,11,12) .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

The compound “5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” has a molecular weight of 276.24 . It is a white to yellow solid .

Scientific Research Applications

Supramolecular Chemistry

This compound can be used in the study of supramolecular structures of pyrazoles . It can help in understanding how small structural changes affect the supramolecular environment . This is particularly useful in designing molecules with desirable properties .

Drug Discovery

Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their diverse biological activities . They can be used in the development of new agrochemicals .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can form complexes with various metals, leading to materials with interesting properties .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can act as ligands to form organometallic compounds . These compounds have applications in catalysis, materials science, and more .

Antibacterial and Antifungal Activity

Some derivatives of this compound have shown potential antibacterial and antifungal activity . This makes it a potential candidate for the development of new antimicrobial agents .

Monoamine Oxidase Inhibitors

Some derivatives of this compound have been identified as novel and selective monoamine oxidase B inhibitors . This suggests potential applications in the treatment of neurodegenerative diseases .

Cyclooxygenase-2 Inhibitors

The pyrazole class of compounds, including this one, has been studied for their potential as cyclooxygenase-2 inhibitors . This suggests potential applications in the treatment of inflammation and pain .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXYBKOCJXQJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590743
Record name 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

CAS RN

656226-63-0
Record name 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
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